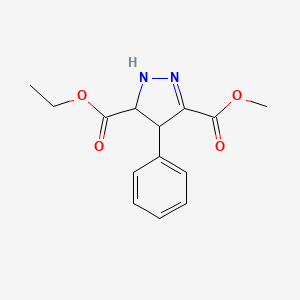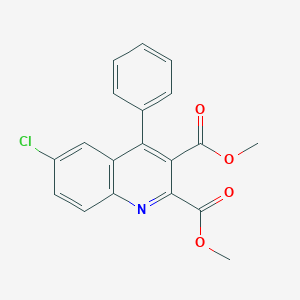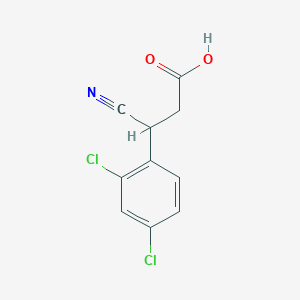
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is a chemical compound with the molecular formula C9H7F3O2S and a molecular weight of 236.21 g/mol It is characterized by the presence of a trifluoromethyl group and a phenylsulfinyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- typically involves the reaction of 1,1,1-trifluoroacetone with a phenylsulfinyl reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- has several applications in scientific research:
Biology: Studied for its potential neuroprotective effects against apoptosis in cerebellar granule neurons.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit apoptosis in neurons by modulating specific signaling pathways . The trifluoromethyl and phenylsulfinyl groups play a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 2,2,2-Trifluoroacetophenone
- 1,1,1-Trifluoroacetone
- 3-Bromo-1,1,1-trifluoroacetone
Comparison: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is unique due to the presence of both trifluoromethyl and phenylsulfinyl groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100422-17-1 |
|---|---|
Molekularformel |
C9H7F3O2S |
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
3-(benzenesulfinyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)8(13)6-15(14)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
PMMMJCZNZHNBQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)
![Bicyclo[3.3.1]nonan-3-ol](/img/structure/B3044699.png)



![Phosphine, [2-(dimethoxymethyl)phenyl]diphenyl-](/img/structure/B3044707.png)






![7-Isopropyl-1H-benzo[D]imidazole](/img/structure/B3044718.png)
